![molecular formula C12H15NO4 B14301657 1-[(Benzylcarbamoyl)oxy]ethyl acetate CAS No. 112613-77-1](/img/structure/B14301657.png)
1-[(Benzylcarbamoyl)oxy]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzylcarbamoyl)oxy]ethyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by the presence of a benzylcarbamoyl group attached to an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylcarbamoyl)oxy]ethyl acetate typically involves the esterification of benzylcarbamoyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Benzylcarbamoyl)oxy]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylcarbamoyl alcohol and acetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Benzylcarbamoyl alcohol and acetic acid.
Reduction: Benzylcarbamoyl alcohol.
Substitution: Various benzylcarbamoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Benzylcarbamoyl)oxy]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism of action of 1-[(Benzylcarbamoyl)oxy]ethyl acetate involves its hydrolysis to release benzylcarbamoyl alcohol and acetic acid. The benzylcarbamoyl group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The pathways involved in its action include ester hydrolysis and subsequent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Benzyl acetate: An ester with a similar structure but different functional groups, used in fragrances and flavorings.
Methyl carbamate: A compound with a carbamate group, used in pesticides and pharmaceuticals.
Uniqueness
1-[(Benzylcarbamoyl)oxy]ethyl acetate is unique due to the presence of both benzylcarbamoyl and ethyl acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
112613-77-1 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(benzylcarbamoyloxy)ethyl acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-10(2)17-12(15)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
AWCBVZIBKIKBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)C)OC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
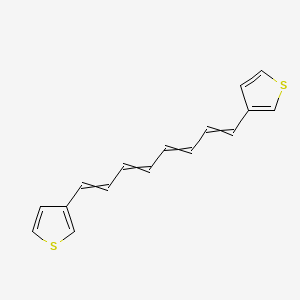
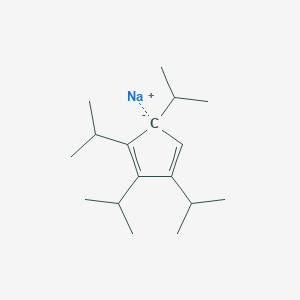
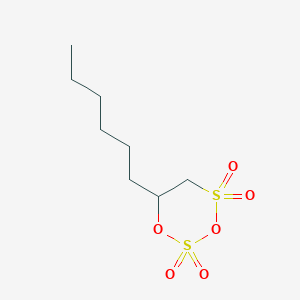
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
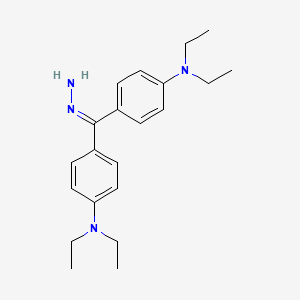
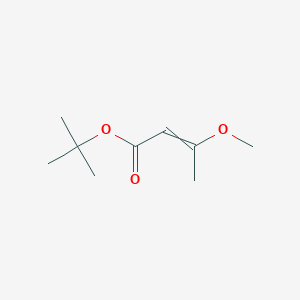
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
